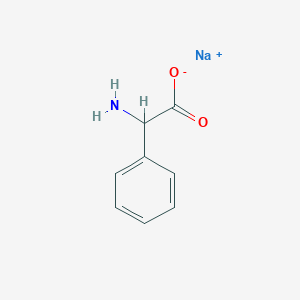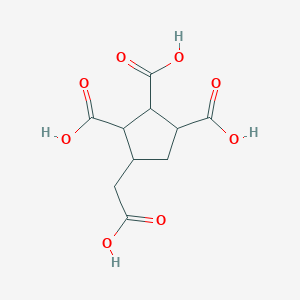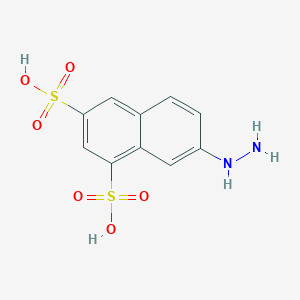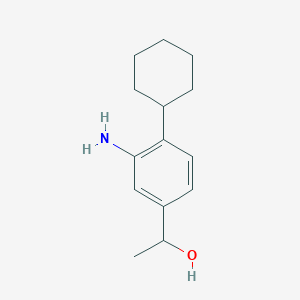
sodium;2-amino-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-amino-2-phenylacetate is an organic compound that consists of a sodium ion and the 2-amino-2-phenylacetate anion. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of phenylacetic acid, which is an aromatic carboxylic acid with a phenyl group attached to the alpha carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-2-phenylacetate typically involves the reaction of phenylacetic acid with ammonia to form 2-amino-2-phenylacetic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions usually involve heating the reactants in an aqueous solution to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for the efficient mixing of reactants and precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Sodium;2-amino-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders and as a precursor for drug synthesis.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of sodium;2-amino-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and modulate signaling pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Sodium;2-amino-2-phenylacetate can be compared with other similar compounds, such as:
Phenylacetic acid: While phenylacetic acid is a simple aromatic carboxylic acid, this compound contains an amino group, which imparts different chemical and biological properties.
Sodium phenylacetate: This compound is similar in structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-2-phenylacetic acid: This compound is the precursor to this compound and shares similar properties but is not in the salt form.
The uniqueness of this compound lies in its combination of the phenyl, amino, and carboxylate groups, which contribute to its diverse reactivity and wide range of applications.
Propiedades
IUPAC Name |
sodium;2-amino-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLVFYWUQZTUCK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine](/img/structure/B8019055.png)
![1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate](/img/structure/B8019060.png)

![4-[(3-Chlorophenyl)-imidazol-1-ylmethyl]quinoline](/img/structure/B8019071.png)




![[3-[2-Methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxy-2,2-bis[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxymethyl]propyl] 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoate](/img/structure/B8019120.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;tetraethylazanium](/img/structure/B8019126.png)




